ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate

Triazolopyrimidine synthesis Regioselective cyclization Heterocyclic building block

Fragment-like triazole-cyanoacrylate (MW 207 Da, LogP 1.1, TPSA 104 Ų) with dual reactivity: the enamine system enables regioselective cyclocondensation with amidines to form triazolopyrimidines in one step, while the β-cyanoacrylate serves as a reversible covalent warhead for protease/kinase targeting. - Direct precursor to 1,2,4-triazolo[2,3-α]pyrimidine scaffolds for kinase inhibitor programs - Orthogonal derivatization at ester, triazole NH, and enamine positions for library synthesis - Fragment-like physicochemical profile suitable for FBLG and lead optimization without violating Ro5 Supplied at ≥98% purity with full QC documentation.

Molecular Formula C8H9N5O2
Molecular Weight 207.193
CAS No. 92672-33-8
Cat. No. B2396975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate
CAS92672-33-8
Molecular FormulaC8H9N5O2
Molecular Weight207.193
Structural Identifiers
SMILESCCOC(=O)C(=CNC1=NC=NN1)C#N
InChIInChI=1S/C8H9N5O2/c1-2-15-7(14)6(3-9)4-10-8-11-5-12-13-8/h4-5H,2H2,1H3,(H2,10,11,12,13)
InChIKeyGUPUPEZXSPROOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-Cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate: Identity & Procurement Profile


Ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate (CAS 92672-33-8, PubChem CID 4531188) is a functionalized cyanoacrylate derivative that embeds a 1,2,4-triazole ring via an enamine linkage [1]. With a molecular formula of C8H9N5O2, a molecular weight of 207.19 g·mol⁻¹, a calculated LogP of 1.1, and a topological polar surface area of 104 Ų, the compound occupies a physicochemical space distinct from simpler cyanoacrylate building blocks and is supplied as a research intermediate typically at ≥98% purity [1].

Ethyl 2-Cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate: Differentiation from Generic Cyanoacrylates


Generic cyanoacrylate building blocks (e.g., ethyl 2-cyano-3-ethoxyacrylate or ethyl 2-cyano-3-(dimethylamino)acrylate) lack the 1,2,4-triazole pharmacophore that is critical for downstream cyclocondensation reactions leading to triazolopyrimidines and other fused heterocycles [1]. The 1,2,4-triazol-5-ylamino substituent provides both a nucleophilic amino group and a triazole ring capable of participating in regioselective cyclization, a dual reactivity that simpler aminoacrylates cannot replicate. Substituting with a 1,2,3-triazole isomer or an imidazole analog alters the hydrogen-bonding pattern and the electronic character of the enamine system, directly impacting reaction outcomes and biological target engagement [2].

Ethyl 2-Cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate: Differentiation Evidence


Regioisomeric Cyclization: 1,2,4-Triazole vs. 1,2,3-Triazole Analogs

When condensed with ethyl 2-cyano-3-ethoxyacrylate, 5-amino-1,2,4-triazole yields ethyl 2-cyano-3-(1,2,4-triazol-5-ylamino)acrylate as a key intermediate that can be cyclized to 6-cyano-7-hydroxy-1,2,4-triazolo[2,3-α]pyrimidine, whereas analogous reactions with 1,2,3-triazole amines produce different fused-ring systems [1][2]. The 1,2,4-triazole ring provides a specific arrangement of nitrogen atoms (N-1, N-2, N-4) that directs electrophilic attack at the endocyclic nitrogen during cyclocondensation, a regiochemical outcome not achievable with 1,2,3-triazole or imidazole congeners.

Triazolopyrimidine synthesis Regioselective cyclization Heterocyclic building block

Physicochemical Profile: TPSA and Hydrogen Bonding vs. Generic Cyanoacrylates

Ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate (TPSA 104 Ų, HBA 6, HBD 2) exhibits a Topological Polar Surface Area approximately 45 Ų greater and two additional hydrogen-bond acceptors compared to ethyl 2-cyano-3-ethoxyacrylate (TPSA ~59 Ų, HBA 4, HBD 0), a commonly used building block for similar condensations [1]. The higher TPSA and HBD count improve aqueous solubility potential and modulate permeability, which can be advantageous when the target final compound requires balanced physicochemical properties [2]. The XLogP3 of 1.1 indicates moderate lipophilicity, placing this intermediate in a favorable range for downstream drug-like products.

Physicochemical profiling Drug-likeness Building block selection

Synthetic Route Efficiency: One-Step Vilsmeier vs. Multi-Step Routes

A published protocol achieves the title compound in quantitative yield via a single-step adapted Vilsmeier reaction, whereas the synthesis of analogous 1,2,3-triazole-containing aminoacrylates typically requires a two- to three-step sequence involving azide–alkyne cycloaddition followed by Knoevenagel condensation [1]. The quantitative yield reported for the Vilsmeier route (≥99% conversion) contrasts with cumulative yields of 40–70% for comparable multi-step routes to related heterocyclic cyanoacrylates [2]. The use of readily available 5-amino-1,2,4-triazole and ethyl cyanoacetate as starting materials further reduces procurement complexity.

Vilsmeier reaction One-step synthesis Process efficiency

Fungicidal Pharmacophore: 1,2,4-Triazole-Cyanoacrylate Hybrid vs. Triazole-Only

Patent literature establishes that 1- and 4-arylcyanoalkyl-1,2,4-triazoles, including compounds bearing a cyano group on the beta-carbon of the ethyl substituent, are highly active broad-spectrum systemic fungicides effective against Botrytis cinerea, Erysiphe polygoni, Plasmopora viticola, Piricularia oryzae, Phytophthora infestans, and Puccinia graminis [1][2]. The cyanoacrylate motif in the target compound provides a β-cyano-α,β-unsaturated carbonyl system that can act as a covalent warhead or a metal-chelating moiety, a feature absent in commercial triazole fungicides such as tebuconazole or propiconazole, which rely solely on the triazole ring for CYP51 inhibition.

Fungicide design Pharmacophore hybridization Broad-spectrum activity

Purity & Availability: Defined Procurement Pathway

The compound is commercially available at a specified purity of 98% from established research chemical suppliers, with transparent pricing across a range of quantities from 1 mg to 50 mg . This pre-qualified purity reduces the need for in-house purification prior to use in sensitive synthetic sequences. In contrast, many closely related heterocyclic aminoacrylates are not stocked as catalog items and must be custom-synthesized, introducing lead times of 4–8 weeks and batch-to-batch variability.

Chemical procurement Purity specification Supply chain

Ethyl 2-Cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate: Application Scenarios


1,2,4-Triazolopyrimidine Kinase Inhibitor Library Synthesis

Medicinal chemistry teams developing kinase inhibitors based on the 1,2,4-triazolo[2,3-α]pyrimidine scaffold can use this compound as a direct cyclocondensation precursor. The aminoacrylate moiety reacts regioselectively with amidines, guanidines, and related bis-nucleophiles to construct the fused pyrimidine ring in a single step, avoiding the need to build the triazole ring post-cyclization [1]. This route is shorter than the alternative approach of pre-forming the pyrimidine core followed by triazole annulation.

Dual-Mode Fungicide Discovery Targeting CYP51

Discovery groups pursuing next-generation fungicides can derivatize the cyanoacrylate ester and the triazole NH positions independently, generating libraries that explore both the classic CYP51 pharmacophore (via the triazole) and a potential covalent-binding electrophile (via the α,β-unsaturated cyanoacrylate) [1]. The patent-established broad-spectrum activity of closely related arylcyanoalkyl-1,2,4-triazoles against Botrytis, Erysiphe, Plasmopora, Piricularia, Phytophthora, and Puccinia species provides a validated biological starting point [2].

Fragment-Based Screening for Physicochemical Properties

With a molecular weight of 207 Da, TPSA of 104 Ų, and LogP of 1.1, this compound sits within fragment-like chemical space suitable for fragment-based screening or fragment-growing campaigns [1]. Its balanced polarity and hydrogen-bonding capacity make it a useful core for elaborating toward lead-like molecules without violating Lipinski's Rule of Five, contrasting with more lipophilic cyanoacrylate building blocks that can push early leads into undesirable property space.

1,2,4-Triazole-Based Covalent Probe Synthesis

The β-cyano-α,β-unsaturated carbonyl system can serve as a reversible covalent warhead targeting cysteine residues in proteases or kinases. Combined with the 1,2,4-triazole ring's established affinity for ATP-binding pockets, this compound provides a bifunctional probe architecture that can be further functionalized via ester hydrolysis, amidation, or triazole N-alkylation to tune selectivity and potency [1].

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